REACTION_CXSMILES
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[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH:9]=O)[CH:4]=1)#[N:2].[C:11](=O)([O-])[O-].[K+].[K+].O1CCOCC1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O.C(OCC)(=O)C>[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH:9]=[CH2:11])[CH:4]=1)#[N:2] |f:1.2.3,5.6|
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Name
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|
Quantity
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0.916 g
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Type
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reactant
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Smiles
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C(#N)C1=CC(=NC=C1)C=O
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Name
|
|
Quantity
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1.2 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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9.5 mL
|
Type
|
reactant
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
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2.48 g
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Type
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catalyst
|
Smiles
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[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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0.13 mL
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Type
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solvent
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Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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O
|
Name
|
|
Quantity
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70 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 5 hours
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Duration
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5 h
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Type
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CUSTOM
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Details
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the organic layer separated
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Type
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EXTRACTION
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Details
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The aqueous phase was further extracted with ethyl acetate (2×40 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulphate
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Type
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CUSTOM
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Details
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After removing the solvent
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Type
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CUSTOM
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Details
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the residue was purified by silica column chromatography
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Type
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WASH
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Details
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eluting with cyclohexane/ethyl acetate (7:3 v/v)
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC(=NC=C1)C=C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |